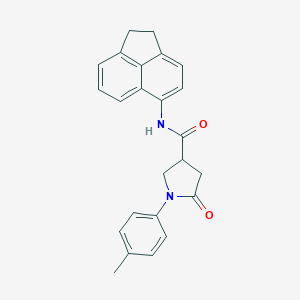
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-014699, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.
作用机制
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide inhibits PARP by binding to its catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of single-strand breaks in DNA, which are normally repaired by PARP. In BRCA-deficient cells, the inhibition of PARP leads to the accumulation of double-strand breaks, which are lethal to the cell. This mechanism of action is known as synthetic lethality.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in those with BRCA mutations. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to sensitize cancer cells to radiation therapy and chemotherapy.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has several advantages for lab experiments. It is a potent and specific inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair and cancer biology. It has also been shown to have a favorable toxicity profile in animal studies. However, N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of interest is the development of combination therapies that use N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in conjunction with other cancer treatments, such as radiation therapy and chemotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitors. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors, which may have even greater therapeutic potential.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dichloro-4(1H)-quinazolinone in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final compound is obtained through purification by column chromatography.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied extensively in the context of cancer research. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Cancer cells with mutations in the BRCA1 or BRCA2 genes are particularly sensitive to PARP inhibitors, as they rely heavily on alternative DNA repair mechanisms. N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce synthetic lethality in BRCA-deficient cancer cells, making it a promising candidate for cancer therapy.
属性
产品名称 |
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide |
|---|---|
分子式 |
C18H16ClN3O3 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(19)10-15(16)21-17(23)8-9-22-11-20-14-5-3-2-4-13(14)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
InChI 键 |
UICHXDMXNNFWGW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)


![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)


![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)